molecular formula C8H13NO4 B065255 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid CAS No. 161181-74-4

1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid

Cat. No. B065255
CAS RN: 161181-74-4
M. Wt: 187.19 g/mol
InChI Key: MRIDWAJTWCTDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid (ACECB) is a cyclic amino acid that has gained attention for its potential use in various scientific research applications. ACECB is a derivative of proline, which is an important amino acid that plays a vital role in protein synthesis and structure. ACECB is a non-proteinogenic amino acid, which means it is not naturally occurring in proteins. It is synthesized through a multi-step process, which will be discussed in the following section.

Mechanism of Action

The mechanism of action of 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid is not fully understood, but it is believed to interact with enzymes and proteins in a similar manner to proline. 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid may also have an effect on the activity of other enzymes and proteins, which could have implications for various biological processes.
Biochemical and Physiological Effects
1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which could have potential applications in the treatment of inflammatory diseases. 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid has also been shown to have antioxidant properties, which could protect against oxidative stress and damage. In addition, 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid has been shown to have an effect on the immune system, which could have implications for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid in lab experiments is its ability to improve the yield and purity of peptides. 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the limitations of using 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid is its potential toxicity. 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid has been shown to be toxic to certain cell types at high concentrations, which could limit its use in certain experiments.

Future Directions

There are several future directions for the use of 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid in scientific research. One potential direction is the development of 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid-based therapeutics for the treatment of various diseases, such as inflammatory and autoimmune diseases. Another potential direction is the use of 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid in the synthesis of novel cyclic peptides with potential applications in drug discovery. Further research is needed to fully understand the mechanism of action of 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid and its potential applications in various fields of research.
Conclusion
In conclusion, 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid is a cyclic amino acid that has gained attention for its potential use in various scientific research applications. 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid is synthesized through a multi-step process and has been shown to have unique properties that make it useful in peptide synthesis and other applications. While there are advantages and limitations to using 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid in lab experiments, there are several future directions for its use in scientific research. Further research is needed to fully understand the potential applications of 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid and its mechanism of action.

Synthesis Methods

The synthesis of 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid involves a multi-step process that starts with the conversion of 2-cyclobutenone to 2-cyclobutenone oxime. This is followed by the reduction of the oxime to 2-cyclobutenone amine, which is then converted to the corresponding N-protected derivative. The N-protected derivative is then subjected to a deprotection reaction to yield 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid. This synthesis method has been optimized and improved over the years, resulting in higher yields and purity of 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid.

Scientific Research Applications

1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid has been used in various scientific research applications due to its unique properties. One of the main applications of 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid is in the field of peptide synthesis. 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid can be used as a chiral auxiliary in the synthesis of peptides, which can improve the yield and purity of the final product. 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid can also be used as a building block in the synthesis of cyclic peptides, which have potential applications in drug discovery.

properties

CAS RN

161181-74-4

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

1-amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H13NO4/c9-8(7(12)13)3-5(4-8)1-2-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)

InChI Key

MRIDWAJTWCTDEK-UHFFFAOYSA-N

SMILES

C1C(CC1(C(=O)O)N)CCC(=O)O

Canonical SMILES

C1C(CC1(C(=O)O)N)CCC(=O)O

synonyms

Cyclobutanepropanoic acid, 3-amino-3-carboxy-, cis- (9CI)

Origin of Product

United States

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